delta-8-Tetrahydrocannabinolic acid a

Übersicht

Beschreibung

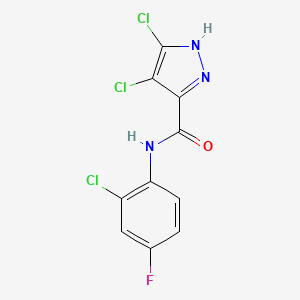

Delta-8-Tetrahydrocannabinolic acid a (Δ8-THCA-A) is a psychoactive cannabinoid found in the Cannabis plant . It is an isomer of delta-9-tetrahydrocannabinol (delta-9-THC, Δ9-THC), the compound commonly known as THC . It is also structurally similar to known phytocannabinoids .

Synthesis Analysis

Delta-8-THC is generally synthesized from cannabidiol (CBD) . The production process of converting cannabidiol extracted from hemp to Δ8-THC involves the use of toxic chemical reagents, which can contaminate the product .Molecular Structure Analysis

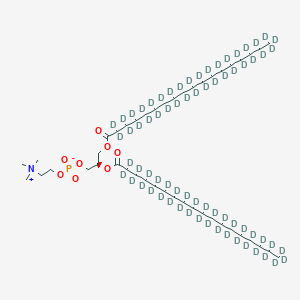

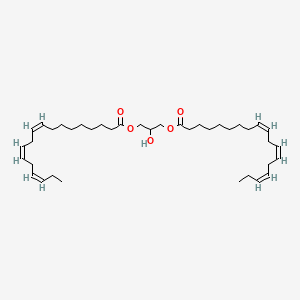

The molecular formula of Δ8-THCA-A is C22H30O4 . It is a crystalline solid with a formula weight of 358.5 . The InChI code is InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19 (20 (23)18 (14)21 (24)25)15-11-13 (2)9-10-16 (15)22 (3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3, (H,24,25)/t15-,16-/m1/s1 .Physical and Chemical Properties Analysis

Δ8-THCA-A is a crystalline solid with a formula weight of 358.5 . It has a density of 1.0±0.1 g/cm3 and a boiling point of 383.5±42.0 °C .Wirkmechanismus

Target of Action

Delta-8-Tetrahydrocannabinolic Acid A, also known as Delta-8-THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating mood, pain, appetite, and other physiological processes . In addition to these, THCA targets transient receptor potential cation channel subfamily M (melastatin) member 8 (TRPM8) receptors and activates the transient receptor potential ankyrin 1 (TRPA1) receptors .

Mode of Action

Delta-8-THC is a partial agonist of CB1 and CB2 cannabinoid receptors . It binds to these receptors but has a lower binding affinity than delta-9-THC . This interaction with the receptors triggers a series of events leading to its psychoactive effects . The pharmacodynamic profile of Delta-8-THC is similar to that of Delta-9-THC .

Biochemical Pathways

Delta-8-THC is produced in the cannabis plant through biosynthesis . It initially forms from cannabigerolic acid (CBGA) before converting into Delta-8-THC through enzymatic reactions . Once exposed to heat, light, or air, a process called decarboxylation occurs, converting Delta-8-THC into the psychoactive compound THC .

Pharmacokinetics

Following ingestion in humans, hepatic cytochrome P450 enzymes including CYP2C9 and CYP3A4 first convert Delta-8-THC into 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Delta-8-THC) . The pharmacokinetic profile of Delta-8-THC is similar to that of Delta-9-THC .

Result of Action

The binding of Delta-8-THC to the CB1 and CB2 receptors in the brain results in psychoactive effects similar to that of Delta-9-THC . Delta-8-thc is moderately less potent than delta-9-thc . This means that while its effects are similar to that of Delta-9-THC, it would take more Delta-8-THC to achieve a comparable level of effect .

Action Environment

The action of Delta-8-THC can be influenced by environmental factors such as heat, light, and air . These factors can trigger the decarboxylation process, converting Delta-8-THC into the psychoactive compound THC . Therefore, the storage and handling conditions of Delta-8-THC can significantly impact its efficacy and stability .

Safety and Hazards

Delta-8-THC products have not been evaluated or approved by the FDA for safe use in any context . There are concerns about the variability in product formulations and product labeling, other cannabinoid and terpene content, and variable delta-8 THC concentrations . The FDA has received adverse event reports involving delta-8 THC-containing products .

Biochemische Analyse

Biochemical Properties

Delta-8-Tetrahydrocannabinolic acid A interacts with various enzymes, proteins, and other biomolecules. It is believed to have anti-inflammatory, neuroprotective, and antiemetic properties . The compound is involved in the oxidative cyclization of the monoterpene moiety in cannabigerolic acid (CBGA), producing delta 9-tetrahydrocannabinolate (THCA), a major cannabinoid in drug-type Cannabis plants .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is known to bind to CB1 and CB2 receptors in the central nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A 1973 study testing the effects of Delta-8-THC in dogs and monkeys reported that a single oral dose of 9,000 milligrams per kilogram of body mass (mg/kg) was nonlethal in all dogs and monkeys studied .

Metabolic Pathways

This compound is involved in the metabolic pathways of cannabinoids. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKHSYLGQXKVMO-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732060 | |

| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23978-89-4 | |

| Record name | delta-8-Tetrahydrocannabinolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-8-TETRAHYDROCANNABINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WQP8C9GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)